1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine
Overview
Description
1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine is a chemical compound with the molecular formula C13H18BrFN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of bromine and fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluorobenzyl chloride and 4-ethylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. A base such as potassium carbonate or sodium hydroxide is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions yield N-oxides and dehalogenated compounds, respectively.
Scientific Research Applications
1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on the specific application, the compound may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-bromo-3-fluorophenyl)-4-methylpiperazine and 1-(2-chloro-3-fluorophenyl)-4-ethylpiperazine share structural similarities.
Uniqueness: The presence of both bromine and fluorine atoms in the phenyl ring of this compound makes it unique, as it combines the electronic effects of both halogens, potentially leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-6-8-17(9-7-16)10-11-4-3-5-12(15)13(11)14/h3-5H,2,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZSMLMMPXMHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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